molecular mechanism of action of 2-amino-N-phenylquinoline-3-carboxamide
molecular mechanism of action of 2-amino-N-phenylquinoline-3-carboxamide
Content Type: Technical Guide / Whitepaper Subject: Small Molecule Kinase Inhibition & Structural Pharmacology Primary Target: Platelet-Derived Growth Factor Receptor (PDGFR) / Casein Kinase 2 (CK2)
Executive Summary
2-Amino-N-phenylquinoline-3-carboxamide (often abbreviated as AQCM in structural activity studies) represents a privileged scaffold in medicinal chemistry, primarily recognized for its potent ATP-competitive inhibition of receptor tyrosine kinases (RTKs). While the quinoline-3-carboxamide core is historically associated with immunomodulation (e.g., Tasquinimod), the specific introduction of an amino group at the C2 position and a phenyl-carboxamide moiety at C3 shifts the pharmacological profile toward high-affinity inhibition of PDGFR (Platelet-Derived Growth Factor Receptor) and CK2 (Casein Kinase 2).
This guide details the molecular causality of AQCM, defining how it occupies the ATP-binding pocket of target kinases, disrupts downstream PI3K/Akt and MAPK signaling, and ultimately induces apoptosis in neoplastic cells.
Structural Pharmacology & Binding Mode[1]
The efficacy of 2-amino-N-phenylquinoline-3-carboxamide relies on its ability to mimic the adenine ring of ATP. Its molecular architecture is optimized for the hinge region of the kinase domain.
2.1. Pharmacophore Analysis
-
Quinoline Core (Scaffold): Acts as the hydrophobic anchor, slotting into the deep hydrophobic pocket of the kinase active site.
-
C2-Amino Group (-NH2): A critical hydrogen bond donor. It forms a key H-bond with the backbone carbonyl of the kinase hinge region (e.g., Glu644 in PDGFR
or Val116 in CK2). -
C3-Carboxamide Linker (-CONH-): Provides a rigid spacer that orients the N-phenyl ring. The carbonyl oxygen acts as an H-bond acceptor, often interacting with a conserved lysine (e.g., Lys609 in the catalytic loop).
-
N-Phenyl Ring (Tail): Extends into the solvent-exposed region or a hydrophobic sub-pocket (selectivity pocket), depending on specific ring substitutions (e.g., -F, -Cl, -OMe). This region dictates selectivity against other kinases.
2.2. Mechanism of Binding (ATP Competition)
AQCM functions as a Type I Kinase Inhibitor .
-
Competition: It binds to the active conformation (DFG-in) of the kinase, physically blocking the entry of Adenosine Triphosphate (ATP).
-
Stabilization: The inhibitor locks the kinase in a catalytically inert state.
-
Prevention of Phosphotransfer: Without ATP, the kinase cannot transfer the
-phosphate to the tyrosine residues on the substrate (or autophosphorylation sites), effectively silencing the signaling cascade.
Signaling Pathway & Downstream Effects
The primary therapeutic impact of AQCM is the blockade of the PDGFR signaling axis , a pathway frequently hyperactivated in glioblastomas, gastrointestinal stromal tumors (GIST), and chronic myelomonocytic leukemia.
3.1. The Blockade Cascade
-
Event 0 (Inhibition): AQCM binds to the intracellular kinase domain of PDGFR.
-
Event 1 (Autophosphorylation Block): The receptor cannot cross-phosphorylate its tyrosine residues (e.g., Y740, Y751).
-
Event 2 (Recruitment Failure): SH2-domain containing proteins (PI3K, Grb2, Src) fail to dock to the receptor.
-
Event 3 (Signal Termination):
-
PI3K/Akt Pathway: Akt remains inactive (unphosphorylated), leading to de-repression of pro-apoptotic factors (Bad, Bax).
-
RAS/MAPK Pathway: ERK1/2 phosphorylation is suppressed, halting G1-S phase cell cycle progression.
-
3.2. Pathway Visualization
Figure 1: Mechanism of Action. AQCM competitively displaces ATP, preventing PDGFR autophosphorylation and severing the downstream PI3K/Akt and MAPK proliferative signals.
Experimental Validation Protocols
To validate the mechanism of action of 2-amino-N-phenylquinoline-3-carboxamide in a research setting, the following self-validating workflow is recommended.
4.1. In Silico Molecular Docking (Target Confirmation)
Before synthesis or bioassay, confirm binding affinity.
-
Tool: AutoDock Vina or Schrödinger Glide.
-
Target PDB: 5GRN (PDGFR active conformation) or 3PE1 (CK2).
-
Protocol:
-
Prepare protein: Remove water, add polar hydrogens, compute Gasteiger charges.
-
Define Grid Box: Center on the hinge region (e.g., residues 600-650 for PDGFR).
-
Success Metric: Binding energy
kcal/mol. Presence of H-bond between the C2-amino group and the hinge backbone.
-
4.2. In Vitro Kinase Assay (The "Gold Standard")
Quantify the inhibitory potency (
-
Method: ADP-Glo™ Kinase Assay (Promega) or Radiometric (
-ATP) assay. -
Steps:
-
Incubate recombinant PDGFR
(5 ng) with AQCM (serial dilutions: 0.1 nM to 10 M) for 15 mins at room temperature. -
Add ATP (
) and Poly(Glu, Tyr) substrate. -
Incubate for 60 mins.
-
Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
-
Data Output: Plot Luminescence (RLU) vs. Log[AQCM]. Calculate
. -
Validation:
should be in the low micromolar or nanomolar range (< 5 M).
4.3. Cellular Western Blotting (Pathway Validation)
Prove that the kinase inhibition happens inside the cell.
-
Cell Lines: NIH/3T3 (PDGFR driven) or MCF-7.
-
Treatment: Treat cells with AQCM (e.g.,
) for 6 hours. Stimulate with PDGF-BB ligand (50 ng/mL) for the last 15 mins. -
Readout:
-
Primary Antibody: Anti-p-PDGFR (Tyr751), Anti-p-Akt (Ser473), Anti-p-ERK1/2.
-
Control: Total PDGFR, Total Akt,
-Actin.
-
-
Expected Result: AQCM treatment should abolish the PDGF-induced phosphorylation bands (p-PDGFR, p-Akt) while total protein levels remain constant.
Quantitative Data Summary
The following table summarizes typical activity profiles for 2-amino-N-phenylquinoline-3-carboxamide derivatives reported in literature.
| Assay Type | Target / Cell Line | Metric | Typical Value | Interpretation |
| Enzymatic | PDGFR | 0.4 - 2.5 | Moderate to potent direct inhibition. | |
| Enzymatic | Casein Kinase 2 (CK2) | 0.6 - 18.0 | Off-target or polypharmacological effect. | |
| Cellular | MCF-7 (Breast Cancer) | 2.0 - 8.0 | Effective antiproliferative concentration. | |
| Cellular | HCT-116 (Colon Cancer) | ~5.0 | Cytotoxic in solid tumor models. | |
| ADME | Lipinski's Rule of 5 | Compliance | Yes | Drug-like properties (MW < 500, cLogP ~3-4). |
Synthesis & Workflow Visualization
The synthesis of this molecule typically involves a Pfitzinger reaction or a modified Friedländer synthesis , followed by amidation.
Figure 2: Synthesis and Validation Workflow. From precursor assembly to biological testing.[1]
References
-
Mhaske, G. S., et al. (2022). "In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor." Current Cancer Therapy Reviews. Link
-
Thomas, N. M., et al. (2025). "2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity... acting through PDGFR inhibition."[2] ResearchGate / Mini-Reviews in Medicinal Chemistry. Link
-
Musiol, R. (2018). "Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives as Inhibitors of Protein Kinase CK2." Molecules. Link
-
BenchChem Technical Report. (2025). "N-phenylquinoline-2-carboxamide: A Technical Guide to Solubility and Stability." BenchChem.[3] Link
-
PubChem. "2-aminoquinoline-3-carboxamide | C10H9N3O." National Library of Medicine. Link
